molecular formula C11H14N2O2 B171742 (3-Aminophenyl)(morpholino)methanone CAS No. 104775-65-7

(3-Aminophenyl)(morpholino)methanone

Cat. No.: B171742
CAS No.: 104775-65-7
M. Wt: 206.24 g/mol
InChI Key: RFFVEVKGZGRRCP-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(morpholino)methanone is an organic compound that features both an aminophenyl group and a morpholino group attached to a methanone core

Mechanism of Action

Target of Action

It is known that this compound is a key intermediate in the preparation of active pharmaceutical ingredients . The specific targets would depend on the final pharmaceutical product that this compound contributes to.

Mode of Action

The mode of action of (3-Aminophenyl)(morpholino)methanone is also dependent on the final pharmaceutical product it is used to synthesize. It is known to show its action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .

Biochemical Pathways

Given its role as an intermediate in the synthesis of active pharmaceutical ingredients , it can be inferred that it may be involved in a variety of biochemical pathways depending on the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)(morpholino)methanone typically involves multiple steps starting from benzotrichloride. The process can be summarized as follows :

    Nitration: Benzotrichloride is nitrated to form meta-nitrobenzoic acid.

    Chlorination: The meta-nitrobenzoic acid is then chlorinated using thionyl chloride to produce meta-nitrobenzoyl chloride.

    Condensation: The meta-nitrobenzoyl chloride is condensed with morpholine to form the corresponding nitro compound.

    Reduction: Finally, the nitro compound is reduced using iron and hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the aminophenyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron and hydrochloric acid are commonly used for reduction.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

(3-Aminophenyl)(morpholino)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminophenyl)(morpholino)methanone is unique due to the presence of both the aminophenyl and morpholino groups, which confer distinct chemical and biological properties. The morpholino group, in particular, enhances its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

(3-aminophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFVEVKGZGRRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424485
Record name (3-Aminophenyl)(morpholino)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104775-65-7
Record name (3-Aminophenyl)(morpholino)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(morpholine-4-carbonyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The compound ([13]-(132)-158) (8.63 g) prepared in Example 83 was dissolved in ethanol (400 ml), and the solution was heated to 50° C. To the suspention, a solution of 10% Pd/C (2.25 g) in ethanol and hydrazine monohydrate (4.4 ml) were added to the solution. The mixture was stirred for 30 minutes. After the reaction was completed, the catalyst was removed by filtration through celite. The solution was concentrated, and the residue was purified by silica gel column chromatography (Kieselgel 60=120 g, ethyl acetate) to obtain the above-captioned compound ([13]-(133)-158) (7.57 g) as a white solid.
Quantity
8.63 g
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400 mL
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0 (± 1) mol
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4.4 mL
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Name
Quantity
2.25 g
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Reaction Step Two

Synthesis routes and methods II

Procedure details

Morpholin-4-yl-(3-nitro-phenyl)-methanone (2.74 g, 11.6 mmol) was dissolved in Ethanol (30.0 mL, 514 mmol) and the solution was carefully added to a Parr vessel containing 10% Palladium on Carbon (0.750 g, 56.2 mmol) under nitrogen. The mixture was then placed on a Parr hydrogenation apparatus and was allowed to shake at 55 psi until uptake of hydrogen ceased. The catalyst was then filtered to afford (3-Amino-phenyl)-morpholin-4-yl-methanone without further purification. (M+H)=207.6.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
30 mL
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reactant
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0 (± 1) mol
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Quantity
0.75 g
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Synthesis routes and methods III

Procedure details

To a solution of morpholino(3-nitrophenyl)methanone (2 g, 8.47 mmol) in Ethyl acetate (40 ml) was added tin(II) chloride dehydrate (7.64 g, 33.9 mmol). Resulting reaction mixture was stirred at RT for 17 h. The reaction mixture was neutralized with NaOH (2N), the mixture was filtered and the filtrate was extracted with Ethyl acetate (250 ml×2). The combined organic layer was washed with brine, dried over sodium sulphate and concentrated under vacuum to give the title product (1.4 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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